molecular formula C15H20N2O3 B12967798 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid

5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B12967798
M. Wt: 276.33 g/mol
InChI Key: ZVMXIPJETQVECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a diethylaminoethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of indole-2-carboxylic acid with 2-(diethylamino)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxaldehyde, while reduction could produce indole-2-methanol.

Scientific Research Applications

5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The diethylaminoethoxy side chain can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cholesterol synthesis or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.

    3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one:

Uniqueness

5-(2-(Diethylamino)ethoxy)-1H-indole-2-carboxylic acid is unique due to its specific combination of an indole ring and a diethylaminoethoxy side chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H20N2O3/c1-3-17(4-2)7-8-20-12-5-6-13-11(9-12)10-14(16-13)15(18)19/h5-6,9-10,16H,3-4,7-8H2,1-2H3,(H,18,19)

InChI Key

ZVMXIPJETQVECR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.